molecular formula C7H5BrClN3 B2841353 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile CAS No. 2043020-03-5

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile

Cat. No. B2841353
CAS RN: 2043020-03-5
M. Wt: 246.49
InChI Key: HCMXNBIQKDSVNF-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5BrClN3 . It has a molecular weight of 246.49 . This compound is typically available in solid form .

Scientific Research Applications

Molecular Composition and Ligand-Protein Interactions

  • 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile has been a subject of computational calculations to analyze its molecular structure and energy. This research included an examination of molecular electrostatic potential, frontier molecular orbitals, and donor-acceptor interactions. Notably, its molecular docking with protein targets revealed potential inhibitor properties, offering insights into its biological significance (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Antibacterial Evaluation

  • Research into related compounds, like thiazolo[4,5-d]pyrimidines, which share structural similarities with this compound, has been conducted to understand their antibacterial properties. These studies involve the synthesis of compounds and subsequent testing for antibacterial effectiveness (Rahimizadeh et al., 2011).

Synthesis and Structural Analysis

  • The synthesis of related isothiazole carbonitriles and their hydrodehalogenation has been studied, providing insights into the synthesis pathways and yield optimization for compounds like this compound. These studies are essential for understanding the chemical properties and potential applications of such compounds (Ioannidou & Koutentis, 2011).

Suzuki Coupling Reactions

  • Research into regiospecific Suzuki coupling of dichloroisothiazole carbonitriles sheds light on the reaction processes and outcomes, which are significant for the synthesis and modification of compounds like this compound. Understanding these reactions is crucial for developing new chemical entities with potential applications (Christoforou, Koutentis, & Rees, 2003).

X-ray Crystallographic Analysis

  • Studies on compounds structurally related to this compound, involving X-ray crystallography, provide insights into the molecular geometry and structural details. This research is vital for understanding the physical and chemical properties of these compounds (Swamy et al., 2020).

Corrosion Inhibition Performance

  • Pyranopyrazole derivatives, which are chemically related to this compound, have been studied for their corrosion inhibition performance. This research highlights the potential application of such compounds in protecting metals against corrosion, a significant industrial concern (Yadav, Gope, Kumari, & Yadav, 2016).

Safety and Hazards

The safety information for 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin or in the eyes .

properties

IUPAC Name

3-bromo-5-chloro-6-ethylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-2-4-7(9)12-6(8)5(3-10)11-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMXNBIQKDSVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2043020-03-5
Record name 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile
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